molecular formula C22H22N2O8S B2837861 ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)BUTANAMIDO]-1-BENZOFURAN-3-CARBOXYLATE CAS No. 448210-00-2

ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)BUTANAMIDO]-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B2837861
CAS No.: 448210-00-2
M. Wt: 474.48
InChI Key: IWPPEKIZDSGOBG-UHFFFAOYSA-N
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Description

ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)BUTANAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is a benzofuran-derived compound characterized by:

  • A benzofuran core substituted at the 2-position with a methyl group and at the 3-position with an ethyl carboxylate.
  • A 5-position substituent comprising a butanamido linker conjugated to a 3-nitrobenzenesulfonyl group. While direct pharmacological data for this compound is unavailable, structurally related benzofuran derivatives have demonstrated anticancer and antimicrobial activities .

Properties

IUPAC Name

ethyl 5-[butanoyl-(3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O8S/c1-4-7-20(25)23(33(29,30)17-9-6-8-16(12-17)24(27)28)15-10-11-19-18(13-15)21(14(3)32-19)22(26)31-5-2/h6,8-13H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPPEKIZDSGOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)BUTANAMIDO]-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include organoboron compounds, palladium catalysts, and various solvents .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)BUTANAMIDO]-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : Ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)butanamido]-1-benzofuran-3-carboxylate serves as a versatile building block in organic synthesis. It can be modified to create more complex molecules, which can be utilized in various chemical reactions such as oxidation and reduction.

Biology

  • Antimicrobial and Anticancer Properties : Research indicates that this compound may exhibit significant biological activity, particularly against microbial pathogens and cancer cells. Studies have shown that compounds with similar structures can inhibit bacterial cell wall synthesis, leading to antimicrobial effects .

Medicine

  • Therapeutic Applications : The compound is under investigation for its potential as a drug candidate for various diseases. Its unique structural features may allow it to interact with specific molecular targets, modulating their activity effectively .

Case Study 1: Antimicrobial Activity

A study conducted on benzofuran derivatives demonstrated that compounds similar to this compound exhibited potent antimicrobial activity against Gram-positive bacteria. The mechanism involved inhibition of cell wall synthesis, suggesting potential for development into new antibiotics.

Case Study 2: Anticancer Potential

Research published in peer-reviewed journals highlighted the anticancer properties of benzofuran derivatives. In vitro studies showed that this compound could induce apoptosis in cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Summary of Applications

Field Application Potential Impact
ChemistryBuilding block for organic synthesisEnables creation of complex molecules
BiologyAntimicrobial and anticancer propertiesMay lead to new treatments for infections and cancer
MedicineDrug candidate for various diseasesPotential for novel therapeutic interventions

Mechanism of Action

The mechanism of action of ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)BUTANAMIDO]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared below with two analogs from the evidence:

Attribute Target Compound Compound 1 (CAS 332072-87-4) Compound 2 (CAS 300674-48-0)
Core Structure Benzofuran with ethyl carboxylate Benzofuran with 2-methoxyethyl carboxylate Benzofuran with ethyl carboxylate
5-Position Substituent N-(3-Nitrobenzenesulfonyl)butanamido 4-Methylbenzenesulfonamido 4-Nitrobenzyloxy
Key Functional Groups Sulfonamide, nitro, butanamido Sulfonamide, methyl Nitro, benzyl ether
Hydrogen Bond Acceptors 6 (estimated) 5 6
Calculated XLogP ~4.5 (estimated) Not reported 4.2
Topological Polar Surface Area (Ų) ~110 (estimated) Not reported 94.5

Analysis of Structural Variations:

The 4-nitrobenzyloxy group in Compound 2 lacks the sulfonamide moiety, reducing hydrogen-bonding capacity but increasing hydrophobicity.

Ester Group Variations :

  • The ethyl carboxylate in the target compound and Compound 2 contrasts with the 2-methoxyethyl carboxylate in Compound 1, which may improve solubility due to the ether oxygen.

Pharmacological Implications: Sulfonamide-containing compounds (e.g., Compound 1) are often explored for enzyme inhibition (e.g., carbonic anhydrase), while nitro groups (e.g., Compound 2) are associated with prodrug activation or antimicrobial activity .

Research Findings and Data

Computational Properties:

  • The higher Topological Polar Surface Area (TPSA) of the target compound (~110 vs. 94.5 in Compound 2) reflects its increased hydrogen-bonding capacity due to the sulfonamide and nitro groups, which may improve aqueous solubility .
  • The XLogP (~4.5) indicates moderate lipophilicity, balancing membrane permeability and solubility.

Biological Activity

Ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)butanamido]-1-benzofuran-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 448209-91-4
  • Molecular Formula : C25H20N2O8S
  • Molecular Weight : 508.5 g/mol

The compound features a benzofuran core linked to various functional groups, which contribute to its biological properties.

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzofuran core and subsequent introduction of the sulfonamide group. The mechanism of action is believed to involve interaction with specific molecular targets, potentially modulating enzyme activity or receptor function.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzofuran have been shown to inhibit bacterial growth by targeting cell wall synthesis pathways.

Anticancer Activity

Research has highlighted the anticancer potential of benzofuran derivatives. A study demonstrated that certain benzofuran compounds could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that this compound may also possess similar properties.

Case Study 1: Inhibition of SARS-CoV-2 Proteins

A recent investigation into related compounds revealed that benzofuran derivatives could effectively bind to key proteins involved in the SARS-CoV-2 virus lifecycle. Molecular docking studies showed strong affinities for the main protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp), suggesting potential use as antiviral agents.

CompoundBinding Affinity (Kcal/mol)Target Protein
Compound 9e-8.77Mpro
Compound 9b-8.92Mpro
Compound 9g-7.62RdRp

These findings indicate that ethyl derivatives like this compound may also exhibit similar antiviral properties.

Case Study 2: Anticancer Activity in Cell Lines

In vitro studies on benzofuran derivatives demonstrated their ability to inhibit proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to cell cycle arrest and induction of apoptosis.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Friedel-Crafts acylation : Introduce substituents to the benzofuran core using a Lewis acid catalyst (e.g., AlCl₃) .
  • Sulfonylation : React the intermediate with 3-nitrobenzenesulfonyl chloride under anhydrous conditions to install the sulfonamide group .
  • Esterification : Use ethanol and an acid catalyst (e.g., H₂SO₄) to form the ethyl ester .
    Optimization Tips :
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Use continuous flow reactors for large-scale synthesis to enhance reproducibility .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR (¹H, ¹³C) : Assign peaks to confirm the benzofuran core, sulfonamide, and ester groups. The 3-nitrobenzenesulfonyl group will show distinct aromatic splitting patterns .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹ for esters, S=O at ~1350 cm⁻¹ for sulfonamides) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₂₄H₂₃N₃O₇S; theoretical MW: 521.12 g/mol) and fragmentation patterns .

Q. What are the common chemical reactions this compound undergoes, and how do reaction conditions influence product distribution?

  • Methodological Answer :
  • Reduction : The nitro group (NO₂) can be reduced to NH₂ using H₂/Pd-C or SnCl₂/HCl, enabling further derivatization .
  • Hydrolysis : Basic conditions (e.g., NaOH/EtOH) cleave the ester to a carboxylic acid, useful for prodrug strategies .
  • Nucleophilic Substitution : The sulfonamide group reacts with alkyl halides or amines in DMF/NaH to form new derivatives .
    Key Consideration : Steric hindrance from the 2-methyl group may slow reactions at the benzofuran 5-position .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and which software tools are recommended?

  • Methodological Answer :
  • Single-Crystal X-Ray Diffraction : Grow crystals via vapor diffusion (e.g., DCM/hexane). Use SHELX for structure solution and refinement .
  • ORTEP-3/WinGX : Visualize anisotropic displacement parameters to confirm planarity of the benzofuran core and sulfonamide geometry .
  • Case Study : Similar benzofuran-sulfonamide hybrids show twisted conformations due to steric clashes between substituents .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?

  • Methodological Answer :
  • Functional Group Variation : Replace the 3-nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to modulate electronic effects .
  • Bioisosteric Replacement : Substitute the sulfonamide with a carbamate or phosphonate group to improve solubility .
  • Biological Assays : Test analogues against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or SPR to quantify binding .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer :
  • Docking Studies (AutoDock Vina) : Model the compound into protein active sites (e.g., carbonic anhydrase, a common sulfonamide target). The nitro group may form hydrogen bonds with Arg residues .
  • MD Simulations (GROMACS) : Simulate stability of ligand-receptor complexes over 100 ns to assess binding mode retention .
  • ADMET Prediction (SwissADME) : Evaluate logP (predicted ~3.5) and solubility to prioritize candidates with drug-like properties .

Q. How should researchers address contradictory data in biological activity assays?

  • Methodological Answer :
  • Reproducibility Checks : Confirm purity (>95% via HPLC) and rule out degradation products .
  • Control Experiments : Compare activity with structurally related compounds (e.g., ethyl 3-amino-5-(trifluoromethyl)benzofuran-2-carboxylate) to isolate substituent effects .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement if initial assays show off-target effects .

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